![molecular formula C16H18N2O4S B3011336 4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034324-26-8](/img/structure/B3011336.png)
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
The compound “4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyridine ring via an oxygen atom. The pyridine ring is a six-membered ring with one nitrogen atom . The compound also contains a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings, as well as the methoxyphenyl group, would contribute to the overall structure. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the methoxyphenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine and pyridine rings could affect its solubility, stability, and reactivity .Scientific Research Applications
Drug Discovery: Pyrrolidine Scaffold
The pyrrolidine ring, a core component of the compound, is widely used in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes it a valuable scaffold in drug discovery for the treatment of human diseases.
Stereochemistry: Enantioselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates. The spatial orientation of substituents can affect the binding mode to enantioselective proteins, influencing the activity and selectivity of pharmaceutical agents .
Selective Androgen Receptor Modulators (SARMs)
Modifications to the pyrrolidine structure, such as those found in the compound, can result in selective androgen receptor modulators. These are optimized to modify the pharmacokinetic profile, potentially offering therapeutic benefits in conditions like muscle wasting and osteoporosis .
Antimicrobial Activity
Compounds featuring the pyrrolidine ring have been investigated for their antimicrobial properties. The structure-activity relationship (SAR) of these compounds can be studied to develop new antimicrobial agents with improved efficacy and selectivity .
Autoimmune Diseases: RORγt Inverse Agonists
Derivatives of pyrrolidine, such as the one , have been shown to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modulation of its activity can be a promising approach for treatment .
ADME/Tox Optimization
The introduction of heteroatomic fragments, like the sulfonyl and methoxy groups in the compound, can be strategically used to modify physicochemical parameters. This optimization is crucial for achieving the best absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) results for drug candidates .
Future Directions
properties
IUPAC Name |
4-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-13-2-4-16(5-3-13)23(19,20)18-11-8-15(12-18)22-14-6-9-17-10-7-14/h2-7,9-10,15H,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLJHNBJQCZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine |
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